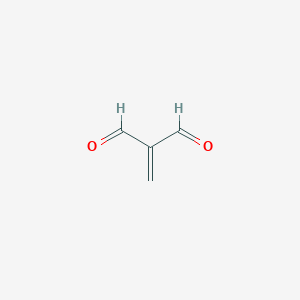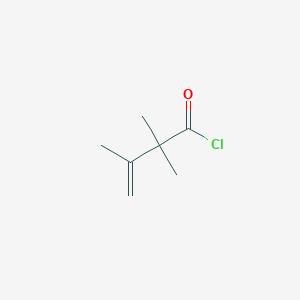
Magnesium;9,10-dihydroanthracene-9,10-diide;oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;9,10-dihydroanthracene-9,10-diide;oxolane is an organomagnesium compound. It is derived from 9,10-dihydroanthracene, a hydrogen-donor compound, and is often used in various organic synthesis reactions. The compound is typically isolated as an adduct with tetrahydrofuran (oxolane), making it air- and water-sensitive.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium;9,10-dihydroanthracene-9,10-diide;oxolane can be synthesized by heating a suspension of magnesium in a tetrahydrofuran solution of 9,10-dihydroanthracene . This reaction forms an orange solid that is sensitive to air and moisture. The magnesium center in the compound is five-coordinate, occupying a C2O3 ligand sphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the reaction of magnesium with 9,10-dihydroanthracene in the presence of tetrahydrofuran. This method is scalable and can be adapted for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;9,10-dihydroanthracene-9,10-diide;oxolane undergoes various types of reactions, including:
Reduction: The compound can act as a reducing agent due to the presence of the magnesium center.
Substitution: It can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Electrophiles: The compound reacts with electrophiles such as ketones, carbon dioxide, organotin chlorides, and organoaluminium chlorides.
Reaction Conditions: These reactions typically occur under anhydrous conditions to prevent the decomposition of the compound.
Major Products Formed
Dihydroanthracene Derivatives: Reactions with electrophiles yield various dihydroanthracene derivatives.
Magnesium Hydride: Reaction with hydrogen releases anthracene and forms magnesium hydride.
Applications De Recherche Scientifique
Magnesium;9,10-dihydroanthracene-9,10-diide;oxolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology and Medicine:
Industry: The compound is used in the synthesis of various organic compounds and materials.
Mécanisme D'action
The compound exerts its effects primarily through its ability to donate electrons and participate in reduction reactions. The magnesium center acts as a source of highly reactive magnesium, which facilitates various chemical transformations . The molecular targets and pathways involved include the formation of carbon-carbon bonds and the reduction of electrophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium Anthracene: Similar to magnesium;9,10-dihydroanthracene-9,10-diide;oxolane, magnesium anthracene is an organomagnesium compound that is also isolated as an adduct with tetrahydrofuran.
9,10-Dihydroanthracene: This compound is a precursor to this compound and shares similar hydrogen-donor properties.
Uniqueness
This compound is unique due to its specific coordination environment and reactivity. The presence of the magnesium center and its coordination with tetrahydrofuran make it a versatile reagent in organic synthesis.
Propriétés
| 86901-19-1 | |
Formule moléculaire |
C26H34MgO3 |
Poids moléculaire |
418.9 g/mol |
Nom IUPAC |
magnesium;9,10-dihydroanthracene-9,10-diide;oxolane |
InChI |
InChI=1S/C14H10.3C4H8O.Mg/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;3*1-2-4-5-3-1;/h1-10H;3*1-4H2;/q-2;;;;+2 |
Clé InChI |
RMRCTPUHRJOPNE-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC1.C1CCOC1.C1CCOC1.[CH-]1C2=CC=CC=C2[CH-]C3=CC=CC=C31.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane](/img/structure/B14422449.png)




